molecular formula C11H20N2O4 B14739387 5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione CAS No. 5469-87-4

5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione

Cat. No.: B14739387
CAS No.: 5469-87-4
M. Wt: 244.29 g/mol
InChI Key: LLALBVSYDWEHPR-UHFFFAOYSA-N
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Description

5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H18N2O4. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a butyl group, a dimethoxymethyl group, and a methyl group attached to the imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-butyl-3-methylimidazolidine-2,4-dione with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-3-methylimidazolidine-2,4-dione: Lacks the dimethoxymethyl group.

    5-Butyl-5-(methoxymethyl)-3-methylimidazolidine-2,4-dione: Contains a methoxymethyl group instead of a dimethoxymethyl group.

    5-Butyl-5-(ethoxymethyl)-3-methylimidazolidine-2,4-dione: Contains an ethoxymethyl group instead of a dimethoxymethyl group.

Uniqueness

5-Butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

5469-87-4

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

5-butyl-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H20N2O4/c1-5-6-7-11(9(16-3)17-4)8(14)13(2)10(15)12-11/h9H,5-7H2,1-4H3,(H,12,15)

InChI Key

LLALBVSYDWEHPR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(C(=O)N1)C)C(OC)OC

Origin of Product

United States

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